N-Boc-3-iodo-L-alanine is a highly versatile, orthogonally protected unnatural amino acid characterized by an acid-labile tert-butyloxycarbonyl (Boc) protecting group and a highly reactive β-iodo leaving group [1]. In procurement and synthetic planning, this compound is primarily selected as a bifunctional building block for Solid-Phase Peptide Synthesis (SPPS) and as a direct precursor to Jackson-type organozinc reagents [2]. The polarizable carbon-iodine bond allows for mild, room-temperature zinc insertion or facile nucleophilic displacement, enabling the late-stage synthesis of structurally complex, isotopically labeled, or heavily functionalized unnatural amino acids without compromising the chiral integrity of the α-carbon [3].
Substituting N-Boc-3-iodo-L-alanine with generic analogs severely compromises synthetic viability in complex workflows. Utilizing β-bromo analogs (e.g., N-Boc-3-bromo-L-alanine) or O-tosyl derivatives drastically reduces reactivity during zinc insertion, often necessitating elevated temperatures or highly activated zinc that promote β-elimination and racemization [1]. Conversely, selecting the Fmoc-protected variant (N-Fmoc-3-iodo-L-alanine) restricts downstream functionalization; the basic conditions required for many nucleophilic displacements or Negishi cross-couplings will prematurely cleave the base-labile Fmoc group [2]. Consequently, the specific pairing of the acid-labile Boc group with the highly reactive iodo substituent is non-interchangeable for multi-step sequences requiring basic or organometallic conditions.
In the generation of chiral amino acid zinc reagents, the choice of the β-leaving group is critical for maintaining stereochemical integrity. N-Boc-3-iodo-L-alanine (and its esterified derivatives) undergoes rapid zinc insertion at room temperature, routinely achieving >85% yield of the organozinc species with >98% enantiomeric excess (ee) [1]. In contrast, the corresponding β-bromo or O-tosyl analogs exhibit sluggish zincation, typically yielding <50% of the active reagent and requiring elevated temperatures that trigger β-elimination and significant racemization [1].
| Evidence Dimension | Organozinc reagent formation yield and ee retention |
| Target Compound Data | >85% yield at room temperature, >98% ee |
| Comparator Or Baseline | N-Boc-3-bromo-L-alanine (<50% yield, requires heating, susceptible to racemization/elimination) |
| Quantified Difference | >35% higher yield and preservation of chiral integrity under milder conditions |
| Conditions | Zinc dust activation in DMF/DMA, room temperature |
Procuring the iodo-derivative prevents catastrophic yield losses and racemization during the synthesis of complex unnatural amino acids via cross-coupling.
When modifying peptides on-resin via nucleophilic displacement of the β-halogen, the protecting group must withstand basic reaction conditions. N-Boc-3-iodo-L-alanine maintains >95% protecting group stability when subjected to basic nucleophiles (e.g., secondary amines, thiolates) in the presence of DIPEA [1]. Conversely, utilizing N-Fmoc-3-iodo-L-alanine results in severe premature deprotection (<10% Fmoc retention) under identical basic conditions, leading to unwanted side reactions and chain termination [1].
| Evidence Dimension | Protecting group retention under basic functionalization conditions |
| Target Compound Data | >95% Boc retention |
| Comparator Or Baseline | N-Fmoc-3-iodo-L-alanine (<10% Fmoc retention) |
| Quantified Difference | >85% higher stability during basic on-resin modifications |
| Conditions | On-resin nucleophilic substitution in basic media (e.g., DIPEA/DMF) |
Buyers synthesizing heavily modified peptide libraries must select the Boc-protected variant to prevent premature cleavage during basic late-stage functionalizations.
For the synthesis of highly specialized NMR probes, synthetic efficiency is paramount due to the high cost of labeled precursors. Utilizing N-Boc-3-iodo-L-alanine as the core coupling partner enables the synthesis of triple-labeled (13C/19F/2H) phenylalanine derivatives in 8 steps with a robust overall yield of 27% [1]. Attempting to build such complex labeled architectures via de novo asymmetric synthesis typically requires >12 steps with overall yields falling below 10% [1].
| Evidence Dimension | Overall synthetic yield for complex labeled amino acids |
| Target Compound Data | 27% overall yield (8 steps) |
| Comparator Or Baseline | De novo asymmetric synthesis (<10% overall yield, >12 steps) |
| Quantified Difference | ~3x higher overall yield and 4 fewer synthetic steps |
| Conditions | Zinc-mediated Negishi coupling with heavily substituted/labeled aryl iodides |
Procuring this specific precursor drastically reduces the consumption of expensive isotopically labeled reagents by shortening the synthetic route and boosting overall yields.
Due to its orthogonal stability against basic conditions, this compound is the optimal choice for incorporating a highly reactive electrophilic handle into peptide chains. It allows for the subsequent on-resin synthesis of unnatural side chains via nucleophilic displacement with thiols or amines without risking premature deprotection [1].
The superior zinc insertion kinetics of the β-iodo group make this compound the premier precursor for generating β-zincated alanine derivatives. It is heavily utilized in industrial and academic settings to produce structurally diverse, substituted phenylalanines and heteroaryl alanines via palladium-catalyzed cross-coupling [2].
Because it enables high-yield, stereoretentive cross-coupling, N-Boc-3-iodo-L-alanine is highly suited for the rapid construction of 19F, 13C, or 2H-labeled amino acids. This efficiency is critical for minimizing the loss of expensive labeled aryl precursors during the synthesis of probes for protein NMR studies [3].